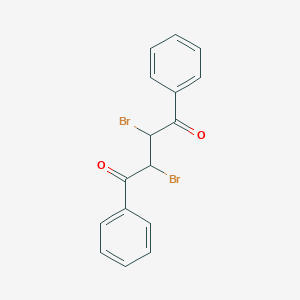
1,2-Dibenzoyl-1,2-dibromoethane
Vue d'ensemble
Description
1,2-Dibromoethane is an organobromine compound with the chemical formula C₂H₄Br₂ . Although trace amounts occur naturally in the ocean, where it is likely formed by algae and kelp, it is primarily synthetic . This dense, colorless liquid has a faint, sweet odor detectable at 10 parts per million (ppm) and is widely used as a fumigant .
Applications De Recherche Scientifique
NMR-Spectroscopic Investigations on Organophosphorus Compounds
- The reaction between 1,2-dibenzoyl-1,2-dibromoethane and trimethylphosphite produces 1-phenacyl-1-dimethoxyphosphoryl-2-phenyl-vinyl-dimethylphosphate, a compound of interest in organophosphorus chemistry. This was determined using 1H-, 1H{31Ρ}- and 13C-FT-spectra to derive the molecular structure (Hagele, 1973).
Reaction with Organosilicon Compounds
- This compound has been studied in reactions with organosilicon compounds. Specifically, symmetrically substituted 1,2-diphenyltetramethyldisilane reacted with 1,2-dibromoethane, showcasing the influence of electron-releasing power of substituents on bimolecular homolytic substitution rates (Hosomi & Sakurai, 1972).
Synthesis of 1H-Quinoxalines
- The reaction of 1,2-diaminobenzenes with substituted 1,2-dibenzoyl-1,2-dibromoethanes provides a convenient route to synthesize 2-(p-R-benzoylmethylene)-3-(p-R-phenyl)-1H-quinoxalines. The structures of these products were confirmed using various spectroscopy methods (Insuasty et al., 1998).
Analytical Chemistry Applications
- A method was developed for determining trace concentrations of 1,2-dibromoethane and related compounds in ambient air, using gas chromatography-mass spectrometry. This highlights the utility of this compound in environmental monitoring and analysis (Jonsson & Berg, 1980).
Electrochemical Reduction Research
- In the study of electron transfer behavior, this compound showed significant catalytic activity in the macroscale electrocatalytic reduction of dibromide, leading to the formation of trans-stilbene with high yield. This finding is pivotal in understanding electrochemical processes (Hosoi et al., 2011).
Semiconductor Research
- This compound was used in the synthesis of high-performance semiconductors for organic field-effect transistors, demonstrating its role in advanced materials science (Takimiya et al., 2004).
Chemical Bond Activation Studies
- The compound has been studied for its role in activating Si-H bonds, leading to the formation of new hydrofurane-type products. This research contributes to the understanding of bond activation mechanisms in organic and inorganic chemistry (Jaiswal et al., 2019).
Propriétés
IUPAC Name |
2,3-dibromo-1,4-diphenylbutane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2O2/c17-13(15(19)11-7-3-1-4-8-11)14(18)16(20)12-9-5-2-6-10-12/h1-10,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCCTQSIHBZYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945551 | |
| Record name | 2,3-Dibromo-1,4-diphenylbutane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22867-05-6 | |
| Record name | NSC105646 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dibromo-1,4-diphenylbutane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



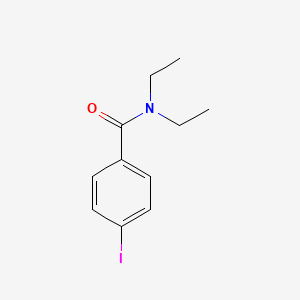
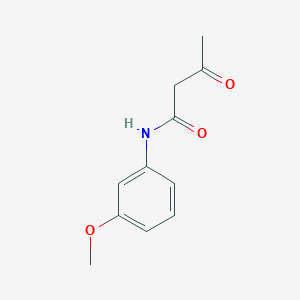

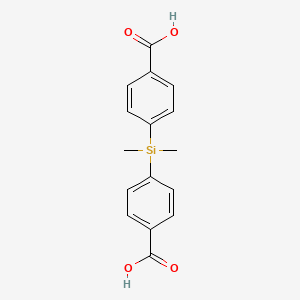
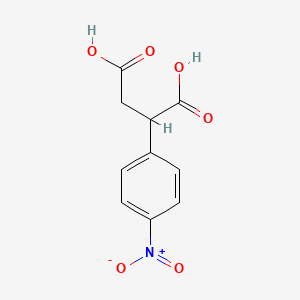


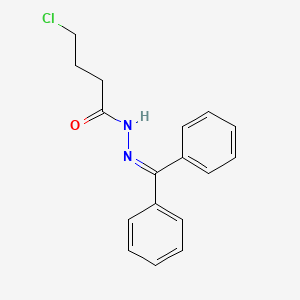


![2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1595091.png)
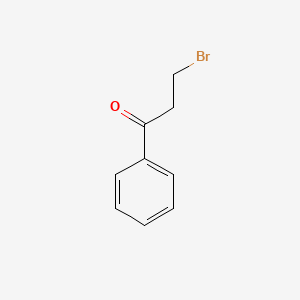

![Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B1595096.png)